molecular formula C9H9FO2 B2768878 5-Ethyl-2-fluorobenzoic acid CAS No. 1261451-93-7

5-Ethyl-2-fluorobenzoic acid

Cat. No.: B2768878
CAS No.: 1261451-93-7
M. Wt: 168.167
InChI Key: NNJSDVWFUJMHSO-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by an ethyl group and a fluorine atom, respectively

Scientific Research Applications

5-Ethyl-2-fluorobenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

5-Ethyl-2-fluorobenzoic acid is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Ethyl-2-fluorobenzoic acid are not fully understood due to the lack of comprehensive studies. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo free radical bromination and nucleophilic substitution .

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical reactors and controlled reaction conditions to ensure high purity and yield. The process may include steps such as crystallization, vacuum sublimation, and zone melting to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or ethyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJSDVWFUJMHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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